3,5-dibromo-2-methoxy-N-quinolin-8-ylbenzamide
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Overview
Description
3,5-dibromo-2-methoxy-N-quinolin-8-ylbenzamide is a synthetic organic compound with the molecular formula C17H12Br2N2O2 It is characterized by the presence of bromine atoms at the 3 and 5 positions, a methoxy group at the 2 position, and a quinolin-8-yl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-2-methoxy-N-quinolin-8-ylbenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-methoxybenzoic acid to introduce bromine atoms at the 3 and 5 positions. This is followed by the formation of the benzamide core through an amide coupling reaction with quinolin-8-ylamine. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and coupling reagents like EDCI or HATU .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-dibromo-2-methoxy-N-quinolin-8-ylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like PCC or KMnO4.
Reduction: Reducing agents like LiAlH4 or NaBH4.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in biaryl compounds.
Scientific Research Applications
3,5-dibromo-2-methoxy-N-quinolin-8-ylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of quinoline derivatives with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 3,5-dibromo-2-methoxy-N-quinolin-8-ylbenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially leading to inhibition of DNA replication or enzyme activity. The bromine atoms and methoxy group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
- N-quinolin-8-ylbenzamide
Uniqueness
3,5-dibromo-2-methoxy-N-quinolin-8-ylbenzamide is unique due to the presence of both bromine atoms and a quinoline moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and binding affinity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C17H12Br2N2O2 |
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Molecular Weight |
436.1 g/mol |
IUPAC Name |
3,5-dibromo-2-methoxy-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C17H12Br2N2O2/c1-23-16-12(8-11(18)9-13(16)19)17(22)21-14-6-2-4-10-5-3-7-20-15(10)14/h2-9H,1H3,(H,21,22) |
InChI Key |
FJOJFENIYOUNLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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